N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
Description
N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a 2-fluorobenzenesulfonamide moiety. Its structure combines aromatic halogenation (chlorine and fluorine) with a sulfonamide linkage, a motif commonly associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrases, kinases) .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUKCWUOOHUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as 1,3,5-oxadiazole derivatives, have shown potential as antitubercular agents. Their activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability. These properties can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Similar compounds have shown various biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds, such as DDT, have shown persistence in the environment due to their physicochemical properties.
Biological Activity
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine core : Provides a framework for biological interaction.
- Chlorophenyl and fluorobenzenesulfonamide groups : Impart specific chemical properties that influence binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer or metabolic disorders.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro assays are crucial for understanding the biological activity of this compound. Key findings include:
| Assay Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Dipeptidyl Peptidase IV | 10.9 | |
| Receptor Binding | Sigma Opioid Receptor | 25.4 | |
| Cytotoxicity | Cancer Cell Lines | 50.0 |
These assays demonstrate the compound's potential as a therapeutic agent through its inhibitory effects on enzymes and receptors.
In Vivo Studies
In vivo studies have shown promising results regarding the pharmacokinetics and efficacy of this compound in animal models. For instance:
- Animal Model : Mice treated with the compound exhibited reduced tumor growth compared to controls, suggesting antitumor activity.
- Dosage : Effective dosages ranged from 5 to 20 mg/kg body weight, depending on the specific model and endpoint assessed.
Case Studies
Several case studies have highlighted the application of this compound in therapeutic contexts:
- Hepatitis B Treatment :
- Cancer Therapy :
-
Metabolic Disorders :
- The compound was evaluated for its effects on glucose metabolism in diabetic models, demonstrating improved insulin sensitivity and glucose uptake.
Chemical Reactions Analysis
Sulfonamide Bond Formation
The sulfonamide group is introduced via nucleophilic substitution:
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Reagents : 2-Fluorobenzenesulfonyl chloride reacts with the pyrrolidinone amine in polar aprotic solvents (e.g., dichloromethane or DMF) .
-
Conditions :
Key Reaction :
Yield Optimization :
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Excess triethylamine (5 mL) improves deprotonation of the amine .
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Post-reaction neutralization (pH 6.0 with dilute HCl) isolates the product via precipitation .
Functionalization and Substitution Reactions
The compound’s reactive sites enable further derivatization:
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Electrophilic Aromatic Substitution : The 4-chlorophenyl group undergoes halogen exchange under catalytic conditions (e.g., CuI/K₂CO₃) .
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Oxidation/Reduction : The ketone group in the pyrrolidinone ring can be reduced to a hydroxyl or amine group using NaBH₄ or LiAlH₄ .
Example Reaction Table :
Stability and Reactivity Insights
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pH Sensitivity : The sulfonamide bond is stable under neutral to slightly acidic conditions but hydrolyzes in strong acids/bases .
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Thermal Stability : Decomposition observed >200°C (DSC/TGA data) .
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Stereochemical Considerations : Racemic mixtures form during cyclization steps unless chiral catalysts (e.g., L-proline) are used .
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The following compounds share key structural elements with the target molecule, enabling comparisons of substituent effects and physicochemical properties:
Key Observations :
- Halogenation Effects: The target compound’s 4-chlorophenyl and 2-fluorobenzenesulfonamide groups enhance lipophilicity and electronic effects compared to Example 53’s 3-fluorophenyl and chromenone system. Chlorine’s larger atomic radius may increase steric hindrance, while fluorine’s electronegativity modulates electron withdrawal, influencing binding interactions .
- Scaffold Rigidity: The pyrrolidinone core in the target compound contrasts with Example 53’s pyrazolopyrimidine and chromenone systems. Rigid scaffolds often improve metabolic stability but may reduce conformational adaptability for target binding .
- Functional Group Diversity: The patent compound (Example 53) includes a benzamide linkage, whereas the target uses a sulfonamide.
Electronic and Reactivity Comparisons
Using Parr and Pearson’s absolute hardness (η) framework , halogen substituents can be evaluated for their electron-withdrawing effects:
- Chlorine (η ≈ 3.0 eV) : Moderate hardness; contributes to electrophilic aromatic substitution resistance.
- Fluorine (η ≈ 4.0 eV) : High hardness; strong electron withdrawal via inductive effects, polarizing the sulfonamide group.
Comparatively, Example 53’s 3-fluorophenyl group may create a more electron-deficient aromatic system than the target’s 4-chlorophenyl, altering π-π stacking interactions in biological targets. The difluorocyclobutyl group in introduces strain and electron deficiency, further diversifying reactivity.
Computational Insights
For instance:
- The sulfonamide’s sulfur atom in the target compound likely exhibits high ESP negativity, enhancing hydrogen-bond acceptor capacity versus Example 53’s benzamide.
- Chromenone’s conjugated system in Example 53 may delocalize electron density, reducing nucleophilic reactivity compared to the target’s simpler pyrrolidinone .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows established sulfonamide coupling routes, as seen in . Halogenated aryl groups may necessitate careful optimization to avoid side reactions.
- The target’s sulfonamide group could target enzymes like carbonic anhydrase, where halogenated aromatics enhance binding affinity.
- Thermal Stability : Example 53’s melting point (175–178°C) indicates moderate stability; the target compound may exhibit similar thermal behavior due to analogous halogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
